

# Spectroscopic Characterization of 4-Bromo-2-formylthiazole: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-2-formylthiazole

Cat. No.: B1272500

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic building block, **4-Bromo-2-formylthiazole**. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its spectral characteristics is crucial for researchers and drug development professionals.<sup>[1][2]</sup> While experimental spectra for this specific compound are not readily available in public databases, this document outlines the predicted data based on established spectroscopic principles and data from analogous structures. The methodologies and interpretations presented herein serve as a robust framework for the analysis and quality control of **4-Bromo-2-formylthiazole**.

## Molecular Structure and Properties

**4-Bromo-2-formylthiazole**, with the CAS number 167366-05-4, is a yellow solid with a molecular formula of  $C_4H_2BrNOS$  and a molecular weight of 192.03 g/mol.<sup>[3]</sup> Its structure consists of a thiazole ring substituted with a bromine atom at the 4-position and a formyl (aldehyde) group at the 2-position.

Molecular Structure of **4-Bromo-2-formylthiazole**

Caption: Molecular structure of **4-Bromo-2-formylthiazole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For **4-Bromo-2-formylthiazole**, both  $^1H$  and  $^{13}C$  NMR are essential for structural

confirmation.

## $^1\text{H}$ NMR Spectroscopy

### Experimental Protocol:

A sample of **4-Bromo-2-formylthiazole** (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz NMR spectrometer at room temperature. Data would be processed with a Fourier transform and baseline correction.

### Predicted $^1\text{H}$ NMR Data:

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~9.9 - 10.1	Singlet	1H	Aldehyde proton (-CHO)
~8.0 - 8.2	Singlet	1H	Thiazole proton (H-5)

### Interpretation and Causality:

The  $^1\text{H}$  NMR spectrum is predicted to be simple, showing two singlets in the downfield region.

- Aldehyde Proton (~9.9 - 10.1 ppm): The proton of the formyl group is expected to appear at a very high chemical shift due to the strong deshielding effect of the adjacent carbonyl group and the aromatic thiazole ring. Its singlet multiplicity arises from the absence of neighboring protons.
- Thiazole Proton (~8.0 - 8.2 ppm): The single proton on the thiazole ring (at the 5-position) is also significantly deshielded by the electronegative sulfur and nitrogen atoms within the aromatic ring, as well as the electron-withdrawing effects of the bromo and formyl substituents. This is consistent with the chemical shifts observed for protons on other substituted thiazole rings.<sup>[4]</sup> The lack of adjacent protons results in a singlet.

## $^{13}\text{C}$ NMR Spectroscopy

## Experimental Protocol:

A more concentrated sample (20-30 mg) in  $\text{CDCl}_3$  with TMS would be used for  $^{13}\text{C}$  NMR analysis on a 100 MHz spectrometer. A proton-decoupled spectrum would be acquired to provide single lines for each unique carbon atom.

Predicted  $^{13}\text{C}$  NMR Data:

Chemical Shift ( $\delta$ , ppm)	Assignment
~180 - 185	Aldehyde carbonyl (C=O)
~155 - 160	Thiazole C2
~130 - 135	Thiazole C5
~120 - 125	Thiazole C4 (C-Br)

## Interpretation and Causality:

The proton-decoupled  $^{13}\text{C}$  NMR spectrum is predicted to show four distinct signals, corresponding to the four carbon atoms in the molecule.

- Aldehyde Carbonyl (~180 - 185 ppm): The carbonyl carbon of the aldehyde is expected to have the highest chemical shift, a characteristic feature of this functional group.<sup>[5]</sup>
- Thiazole Carbons: The chemical shifts of the thiazole ring carbons are influenced by their position relative to the heteroatoms and substituents.
  - C2 (~155 - 160 ppm): This carbon is bonded to both the nitrogen and the electron-withdrawing formyl group, leading to a significant downfield shift.
  - C5 (~130 - 135 ppm): This carbon is adjacent to the sulfur atom and bears the only proton on the ring.
  - C4 (~120 - 125 ppm): The carbon atom bearing the bromine atom is expected to appear at a lower chemical shift compared to the other ring carbons, a typical effect of bromine substitution on an aromatic ring.

## Infrared (IR) Spectroscopy

### Experimental Protocol:

The IR spectrum would be obtained using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded from 4000 to 400  $\text{cm}^{-1}$ .

### Predicted IR Data:

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~2850 and ~2750	Medium, sharp	Aldehyde C-H stretch
~1700 - 1720	Strong, sharp	Aldehyde C=O stretch
~1500 - 1600	Medium	C=N and C=C stretching (thiazole ring)
~1100 - 1200	Medium	Thiazole ring vibrations
~600 - 700	Medium-Strong	C-Br stretch

### Interpretation and Causality:

The IR spectrum provides key information about the functional groups present in the molecule.

- **Aldehyde Group:** The presence of the aldehyde is strongly indicated by two characteristic absorptions: the C=O stretch, which is typically a strong, sharp band around 1700-1720  $\text{cm}^{-1}$ , and the two weaker C-H stretching bands around 2850 and 2750  $\text{cm}^{-1}$ .<sup>[6]</sup>
- **Thiazole Ring:** The aromatic thiazole ring will exhibit characteristic C=N and C=C stretching vibrations in the 1500-1600  $\text{cm}^{-1}$  region. Other ring-related vibrations are expected at lower wavenumbers.<sup>[7]</sup>
- **Carbon-Bromine Bond:** The C-Br stretching vibration is anticipated to appear in the fingerprint region, typically between 600 and 700  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

## Experimental Protocol:

Mass spectral data would be acquired using an electron ionization (EI) source coupled to a quadrupole mass analyzer. The sample would be introduced via a direct insertion probe or gas chromatography. The electron energy would be set to 70 eV.

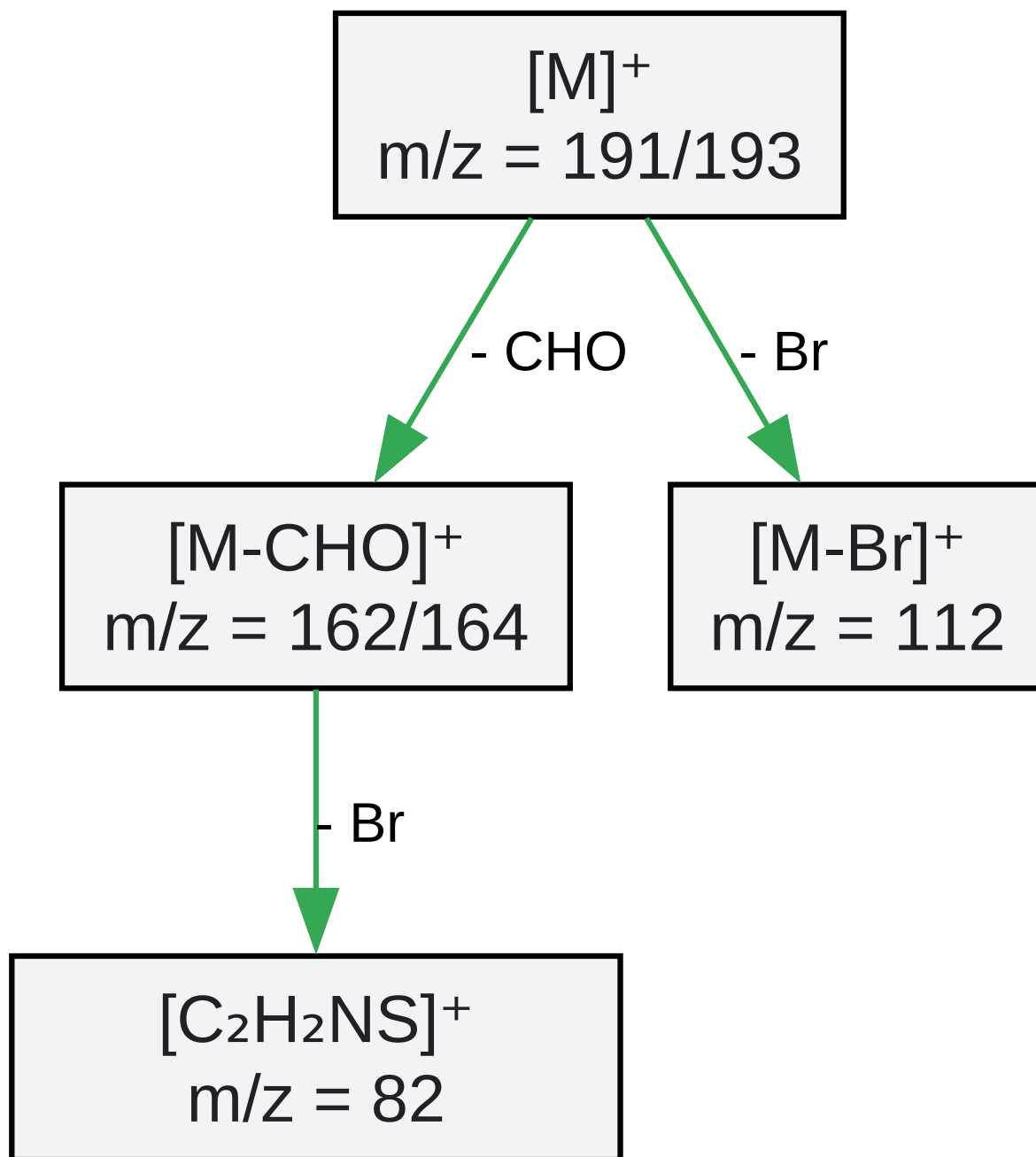
## Predicted Mass Spectrum Data:

m/z	Relative Intensity	Assignment
191/193	High	[M] <sup>+</sup> (Molecular ion)
162/164	Medium	[M-CHO] <sup>+</sup>
112	Medium	[M-Br] <sup>+</sup>
82	Low	[C <sub>2</sub> H <sub>2</sub> NS] <sup>+</sup>

## Interpretation and Causality:

- **Molecular Ion:** The mass spectrum should show a prominent molecular ion peak [M]<sup>+</sup>. Due to the presence of a bromine atom, this peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two isotopes of bromine (<sup>79</sup>Br and <sup>81</sup>Br) at m/z 191 and 193, respectively.
- **Fragmentation Pattern:** The fragmentation of **4-Bromo-2-formylthiazole** under EI conditions is expected to proceed through several key pathways.

Predicted Mass Spectrometry Fragmentation of **4-Bromo-2-formylthiazole**



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Caption: Plausible fragmentation pathway for **4-Bromo-2-formylthiazole** in EI-MS.

## Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for **4-Bromo-2-formylthiazole** based on established principles and comparative analysis with related compounds. The predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data are consistent with the known molecular structure and provide a comprehensive set of benchmarks for the identification and characterization of this important synthetic intermediate. Researchers working with this compound can use this guide to anticipate spectral features and to aid in the interpretation of experimentally acquired data.

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